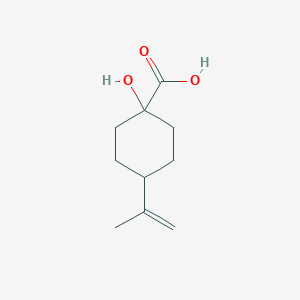![molecular formula C16H18O4S B14370359 Diethyl 4-[(thiophen-2-yl)methylidene]hepta-2,5-dienedioate CAS No. 90155-97-8](/img/structure/B14370359.png)
Diethyl 4-[(thiophen-2-yl)methylidene]hepta-2,5-dienedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 4-[(thiophen-2-yl)methylidene]hepta-2,5-dienedioate typically involves the condensation of thiophene derivatives with hepta-2,5-dienedioic acid or its esters. One common method is the Suzuki–Miyaura coupling reaction, which utilizes palladium-catalyzed cross-coupling of boron reagents with halides . This method is favored for its mild reaction conditions and high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure consistent quality and efficiency. The choice of reagents and catalysts, as well as the optimization of reaction conditions, are crucial for maximizing yield and minimizing by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 4-[(thiophen-2-yl)methylidene]hepta-2,5-dienedioate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring and the dienedioate moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and substituted thiophene compounds .
Wissenschaftliche Forschungsanwendungen
Diethyl 4-[(thiophen-2-yl)methylidene]hepta-2,5-dienedioate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of organic semiconductors, corrosion inhibitors, and light-emitting diodes (LEDs)
Wirkmechanismus
The mechanism of action of Diethyl 4-[(thiophen-2-yl)methylidene]hepta-2,5-dienedioate involves its interaction with molecular targets such as enzymes and receptors. The thiophene ring can participate in π-π interactions and hydrogen bonding, while the dienedioate moiety can undergo nucleophilic attack, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene: A simpler analog with a five-membered ring containing sulfur.
Diethyl hepta-2,5-dienedioate: Lacks the thiophene ring but shares the dienedioate moiety.
Thiophene-2-carboxylic acid: Contains a carboxyl group instead of the dienedioate moiety.
Uniqueness
Diethyl 4-[(thiophen-2-yl)methylidene]hepta-2,5-dienedioate is unique due to its combination of the thiophene ring and the dienedioate moiety, which imparts distinct chemical reactivity and potential for diverse applications .
Eigenschaften
CAS-Nummer |
90155-97-8 |
|---|---|
Molekularformel |
C16H18O4S |
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
diethyl 4-(thiophen-2-ylmethylidene)hepta-2,5-dienedioate |
InChI |
InChI=1S/C16H18O4S/c1-3-19-15(17)9-7-13(8-10-16(18)20-4-2)12-14-6-5-11-21-14/h5-12H,3-4H2,1-2H3 |
InChI-Schlüssel |
KZRJJUGRNDCYDO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C=CC(=CC1=CC=CS1)C=CC(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


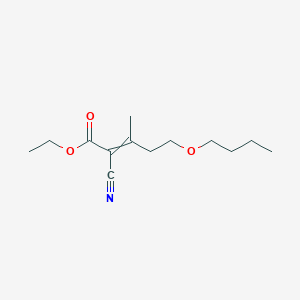
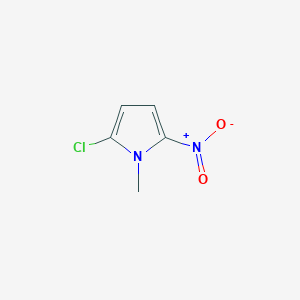


![2-[6-(Carboxymethylcarbamoyloxy)hexa-2,4-diynoxycarbonylamino]acetic acid](/img/structure/B14370303.png)
![1-Ethyl-3-[(hexylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14370306.png)
![Piperidine, 1-[[(diphenylmethyl)thio]acetyl]-](/img/structure/B14370320.png)
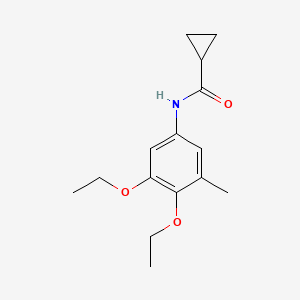
![Methyl benzo[c]phenanthrene-4-carboxylate](/img/structure/B14370329.png)
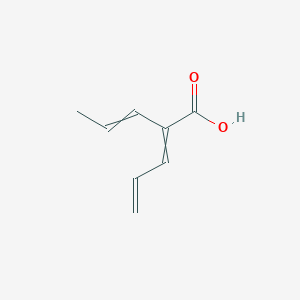

![9-Methyl-1,4,6,12-tetraoxa-9-aza-5-silaspiro[4.7]dodecane](/img/structure/B14370351.png)
![N-[2-(3-Bromophenyl)ethenyl]-N'-(1-methylpyrrolidin-2-ylidene)urea](/img/structure/B14370356.png)
